1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS 18870-74-1 properties
1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS 18870-74-1 properties
An In-depth Technical Guide to 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 18870-74-1)
This document provides a comprehensive technical overview of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 18870-74-1), tailored for researchers, scientists, and professionals in drug development. It covers key physicochemical properties, plausible synthetic routes, safety information, and the compound's potential role as a building block in medicinal chemistry.
Core Properties and Data
1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative. The pyrrole ring is a fundamental heterocyclic motif present in a wide array of biologically active molecules, including natural products, pharmaceuticals, and functional materials.[1] The presence of an aldehyde (formyl) group at the 3-position, along with N-ethyl and C2,C5-dimethyl substitution, makes this compound a versatile intermediate for further chemical modification.
Physicochemical Properties
The key identifying and physical properties of the compound are summarized below.
| Property | Value | Source |
| CAS Number | 18870-74-1 | [2][3] |
| Molecular Formula | C₉H₁₃NO | [2] |
| Molecular Weight | 151.21 g/mol | [2][3] |
| IUPAC Name | 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | [3] |
| Physical Form | Powder | [3] |
| Predicted Boiling Point | 257.4 °C | [4] |
| Purity (Typical) | ≥95% | [3] |
| Storage Temperature | 4 °C | [3] |
| InChI Key | NWDZDFOKSUDVJV-UHFFFAOYSA-N | [3] |
Spectroscopic Data
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¹H NMR: A characteristic singlet for the aldehyde proton (CHO) around δ 9.4-9.7 ppm, signals for the pyrrole ring proton, and peaks corresponding to the ethyl and methyl substituents.[5]
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¹³C NMR: A signal for the aldehyde carbonyl carbon around δ 185-186 ppm.[5]
-
IR Spectroscopy: A strong carbonyl (C=O) stretching band around 1660-1680 cm⁻¹.[5]
Experimental Protocols and Synthesis
While a specific, detailed experimental protocol for the synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is not explicitly published, its structure suggests a synthesis based on established methods for pyrrole chemistry. A plausible route involves the formylation of a pre-formed pyrrole ring.
General Synthetic Approach: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group onto electron-rich aromatic rings, such as pyrroles.[6] The synthesis would likely proceed in two main stages:
-
Synthesis of the Pyrrole Core: Formation of the 1-ethyl-2,5-dimethyl-1H-pyrrole precursor. This can be achieved via the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound (e.g., hexane-2,5-dione) with a primary amine (ethylamine).[7][8]
-
Formylation: Introduction of the aldehyde group at the C3 position using a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide).[6]
The general workflow for this synthetic strategy is outlined below.
Role in Research and Drug Development
Pyrrole derivatives are cornerstone scaffolds in medicinal chemistry, valued for their presence in numerous FDA-approved drugs and their versatile biological activities, which include anti-inflammatory, anti-cancer, and antibacterial properties.[1]
1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde serves as a valuable chemical building block. The aldehyde functional group is highly reactive and can be readily transformed into a variety of other functionalities, such as:
-
Oximes and Hydrazones: By reaction with hydroxylamines or hydrazines.[8]
-
Carboxylic Acids: Through oxidation.
-
Alcohols: Via reduction.
-
Imines (Schiff bases): By condensation with primary amines, enabling the coupling of diverse molecular fragments.
This chemical versatility allows for its use in combinatorial chemistry and lead optimization campaigns to generate libraries of novel compounds for biological screening.
Safety and Handling
Proper safety precautions must be observed when handling this compound. The available safety data indicates it is harmful if swallowed and requires careful handling to avoid exposure.
GHS Hazard Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed |
| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. |
Source:[3]
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[9]
-
Storage: Store in a well-ventilated, cool, and dry place.[9][10] Keep the container tightly closed.[9] Store locked up.[10]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[9]
References
- 1. scispace.com [scispace.com]
- 2. scbt.com [scbt.com]
- 3. 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | 18870-74-1 [sigmaaldrich.com]
- 4. 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | 80498-15-3 | Benchchem [benchchem.com]
- 5. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Pyrrole synthesis [organic-chemistry.org]
- 8. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
